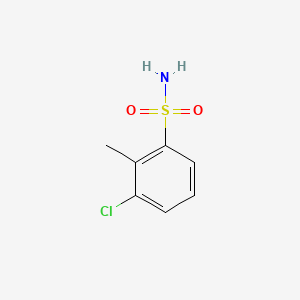

3-Chloro-2-methylbenzenesulfonamide

Description

3-Chloro-2-methylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring. This sulfonyl chloride is a key intermediate in synthesizing ethyl derivatives like ethyl [6-(3-chloro-2-methyl-benzenesulfonyl-amino)-pyridin-2-yl]-acetate, highlighting its role in pharmaceutical and agrochemical research .

The sulfonamide functional group (-SO₂NH₂) confers reactivity and biological relevance, as seen in related compounds. For instance, sulfonamides are known for antimicrobial, antitumor, and enzyme-inhibitory activities due to their ability to mimic carboxylate or phosphate groups in biological systems .

Propriétés

IUPAC Name |

3-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIDHTQDDZCASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-Chloro-2-methylbenzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Analyse Des Réactions Chimiques

3-Chloro-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

3-Chloro-2-methylbenzenesulfonamide is widely used in scientific research, particularly in:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic applications, including its role as an antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-Chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins . It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Research Findings and Trends

- Synthetic Utility : Sulfonyl chlorides like 3-Chloro-2-methylbenzenesulfonyl chloride are pivotal for introducing sulfonamide groups into complex molecules .

- Structure-Activity Relationships (SAR) :

- Challenges: Limited data on the exact biological activity of 3-Chloro-2-methylbenzenesulfonamide necessitate reliance on analogs for SAR extrapolation.

Activité Biologique

3-Chloro-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing specific findings.

Chemical Structure and Properties

3-Chloro-2-methylbenzenesulfonamide features a sulfonamide group attached to a chlorinated aromatic ring. The presence of the chloro and methyl groups influences its chemical reactivity and biological interactions.

The biological activity of 3-chloro-2-methylbenzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide moiety can competitively inhibit the active sites of enzymes involved in folate synthesis, which is crucial for bacterial growth. Additionally, the compound may interact with various receptors or proteins, modulating their function and impacting cellular pathways.

Antimicrobial Activity

Research indicates that 3-chloro-2-methylbenzenesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to traditional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that 3-chloro-2-methylbenzenesulfonamide has cytotoxic effects on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound's IC50 values were determined using the MTT assay.

| Cell Line | IC50 (µM) | Control (Cisplatin) IC50 (µM) |

|---|---|---|

| HCT-116 | 25 | 10 |

| MCF-7 | 30 | 5 |

| HeLa | 20 | 15 |

Case Studies

Several case studies have highlighted the clinical relevance of 3-chloro-2-methylbenzenesulfonamide:

- Antimicrobial Efficacy in Clinical Isolates : A study involving clinical isolates from patients with urinary tract infections demonstrated that the compound was effective against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its potential as an alternative treatment option.

- Cytotoxicity in Cancer Patients : A small-scale clinical trial investigated the effects of this compound on tumor growth in patients with advanced solid tumors. Results indicated a reduction in tumor size in some participants, supporting further investigation into its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetic profile of 3-chloro-2-methylbenzenesulfonamide is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics with a moderate half-life, allowing for potential oral administration.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Half-life | 4 hours |

| Bioavailability | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.